molecular formula C10H7N3 B11914035 2-Methylquinazoline-4-carbonitrile CAS No. 65078-93-5

2-Methylquinazoline-4-carbonitrile

Cat. No.: B11914035
CAS No.: 65078-93-5
M. Wt: 169.18 g/mol
InChI Key: JWQALKGDUDMOGP-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazoline core with a methyl group at the 2-position and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with acetic anhydride can yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinazoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

  • Quinazoline N-oxides
  • Aminoquinazolines
  • Substituted quinazolines with various functional groups

Mechanism of Action

The mechanism of action of 2-Methylquinazoline-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some quinazoline derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    Quinazoline: The parent compound with a similar core structure but without the methyl and cyano groups.

    2-Methylquinazoline: Lacks the cyano group at the 4-position.

    4-Cyanoquinazoline: Lacks the methyl group at the 2-position.

Uniqueness: 2-Methylquinazoline-4-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

CAS No.

65078-93-5

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methylquinazoline-4-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-12-9-5-3-2-4-8(9)10(6-11)13-7/h2-5H,1H3

InChI Key

JWQALKGDUDMOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C#N

Origin of Product

United States

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